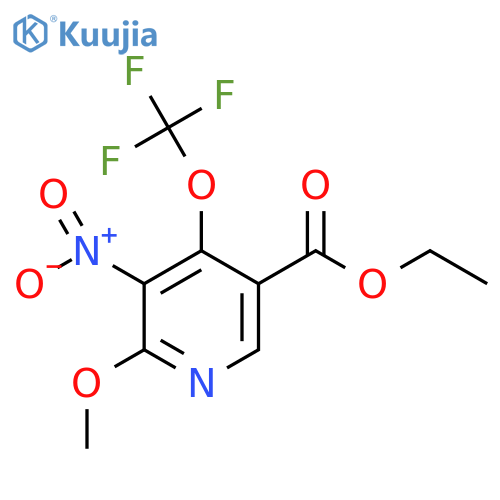

Cas no 1806149-46-1 (Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

1806149-46-1 structure

商品名:Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1806149-46-1

MF:C10H9F3N2O6

メガワット:310.183473348618

CID:4813371

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(19-2)6(15(17)18)7(5)21-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: IFNZVPBASNEBMT-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C(=NC=C1C(=O)OCC)OC)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 104

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085597-1g |

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate |

1806149-46-1 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1806149-46-1 (Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量